(E)-1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(tert-butyl)phenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
(E)-1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(tert-butyl)phenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C27H29N3O4 and its molecular weight is 459.546. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these molecules within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .
Pharmacokinetics
It is mentioned that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This suggests that the compound has good bioavailability in the target organ, the lungs, and its action is localized, reducing potential systemic side effects.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre provide a novel approach for the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . It has demonstrated clinical benefits both alone and when used with other maintenance therapies .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-27(2,3)20-9-7-19(8-10-20)24-23(22(31)12-11-21-6-4-17-34-21)25(32)26(33)30(24)15-5-14-29-16-13-28-18-29/h4,6-13,16-18,24,32H,5,14-15H2,1-3H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSTUIGJYLPXED-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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